molecular formula C19H28O3 B12431845 15-r-14-Oxolabda-8(17),12-dien-18-oic acid

15-r-14-Oxolabda-8(17),12-dien-18-oic acid

Cat. No.: B12431845
M. Wt: 304.4 g/mol
InChI Key: NBGCWDAYASHSEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-r-14-Oxolabda-8(17),12-dien-18-oic acid typically involves bioassay-guided extraction and fractionation of natural sources. The aqueous methanolic extract of the cones of Pinus densiflora is one common method . The compound can also be isolated from Chloranthus spicatus .

Industrial Production Methods: The compound is then purified using various chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 15-r-14-Oxolabda-8(17),12-dien-18-oic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can alter the compound’s structure, affecting its reactivity and interactions with other molecules.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

1,4a-dimethyl-6-methylidene-5-(3-methyl-4-oxobut-2-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C19H28O3/c1-13(12-20)6-8-15-14(2)7-9-16-18(15,3)10-5-11-19(16,4)17(21)22/h6,12,15-16H,2,5,7-11H2,1,3-4H3,(H,21,22)

InChI Key

NBGCWDAYASHSEK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=O

Origin of Product

United States

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